(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol
Description
(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol is a chiral biphenyl-derived ligand featuring a dimethylamino group (-N(CH₃)₂) and a diphenylphosphino (-PPh₂) substituent on adjacent phenyl rings, along with hydroxyl groups at the 2,2' positions. This structure enables dual functionality: the hydroxyl groups act as coordinating sites for metals, while the dimethylamino and diphenylphosphino groups modulate electronic and steric properties. Such ligands are critical in asymmetric catalysis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
Properties
Molecular Formula |
C26H24NO2P |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(2-diphenylphosphanyl-6-hydroxyphenyl)phenol |
InChI |
InChI=1S/C26H24NO2P/c1-27(2)21-15-9-16-22(28)25(21)26-23(29)17-10-18-24(26)30(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18,28-29H,1-2H3 |
InChI Key |
WOVGQZVYEAOTFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Biphenyl Core Assembly
The biphenyl backbone is commonly constructed via Suzuki-Miyaura coupling between appropriately substituted aryl halides and boronic acids or esters. For example, a 2,6-disubstituted aryl bromide can be coupled with a boronic acid bearing the diphenylphosphino group.
| Parameter | Details |
|---|---|
| Catalyst | Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl or similar phosphine ligands |
| Base | Potassium phosphate (K3PO4) or sodium t-butoxide |
| Solvent | Toluene, tetrahydrofuran (THF), or xylene |
| Atmosphere | Nitrogen (N2) |
| Temperature | Reflux (typically 80–110 °C) |
| Reaction time | 5–24 hours |
- A mixture of aryl bromide and boronic acid is dissolved in toluene and water.
- The solution is purged with nitrogen for 20–30 minutes.
- Pd2(dba)3 and the phosphine ligand are added.
- The reaction mixture is heated to reflux under nitrogen for 5–24 hours.
- After completion, the mixture is cooled, extracted, and purified by column chromatography or recrystallization.
This method yields the biphenyl intermediate with high efficiency (yields up to 87%) and purity.
Introduction of Diphenylphosphino Group
The diphenylphosphino substituent is introduced via phosphination reactions, often using chlorodiphenylphosphine or diphenylphosphine reagents under palladium catalysis or nucleophilic aromatic substitution.
- The phosphine group is typically installed on a pre-formed biphenyl intermediate bearing a suitable leaving group (e.g., halide).
- Reaction conditions involve mild bases and inert atmosphere to prevent oxidation of the phosphine.
Installation of Dimethylamino Groups
The dimethylamino substituents at the 6 position are introduced by nucleophilic aromatic substitution or Buchwald-Hartwig amination:
- Amination of aryl halides with dimethylamine or its derivatives.
- Catalyzed by palladium complexes with appropriate ligands.
- Conditions include heating in polar aprotic solvents such as DMF or DMSO.
Formation of 2,2'-Diol Groups
The diol groups on the biphenyl scaffold are introduced by selective hydroxylation:
- Hydroxylation of aryl halides or boronic acids prior to coupling.
- Alternatively, demethylation of methoxy groups using reagents like boron tribromide (BBr3) to yield phenols.
- Careful control of reaction conditions is necessary to avoid overreaction or decomposition.
Stereochemical Control
The (1R) configuration is achieved by:
- Using chiral auxiliaries or chiral ligands during the coupling steps.
- Resolution of racemic mixtures by chiral chromatography or crystallization.
- Enantioselective catalysis employing chiral phosphine ligands.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Biphenyl core assembly | Suzuki-Miyaura coupling | Pd2(dba)3, phosphine ligand, K3PO4 | Toluene/H2O, reflux, N2 | 80–87 | High purity, scalable |
| Diphenylphosphino group installation | Phosphination | Chlorodiphenylphosphine, base | Mild, inert atmosphere | 70–85 | Sensitive to oxidation |
| Dimethylamino group introduction | Buchwald-Hartwig amination | Pd catalyst, dimethylamine | DMF/DMSO, elevated temperature | 75–90 | Requires careful ligand choice |
| Diol group formation | Hydroxylation/demethylation | BBr3 or hydroxylation reagents | Low temperature, controlled | 65–80 | Avoids overreaction |
| Stereochemical control | Chiral catalysis or resolution | Chiral ligands or chromatography | Variable | >95 (ee) | Essential for enantiopure product |
Research Findings and Optimization
- The use of bulky, electron-rich phosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl enhances catalytic efficiency and selectivity in cross-coupling steps.
- Nitrogen atmosphere and dry solvents are critical to prevent oxidation of phosphine groups and maintain catalyst activity.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
- Purification by silica gel chromatography followed by recrystallization ensures high purity (>99%) of the final compound.
- Enantiomeric excess is maximized by employing chiral phosphine ligands during coupling or by post-synthesis resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl backbone.
Substitution: The dimethylamino and diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s unique substituents distinguish it from analogous biphenyl ligands. Below is a comparative analysis:
Notes:
- Steric Profile: The diphenylphosphino group (-PPh₂) offers greater steric bulk compared to S-Phos’s dicyclohexylphosphino (-PCy₂), which may improve enantioselectivity in asymmetric reactions but reduce substrate accessibility.
- Chirality : Unlike S-Phos, the target compound’s (1R) configuration and diol groups enable precise chiral induction, akin to spirobiindene diols .
Catalytic Performance in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: S-Phos is widely used due to its methoxy groups stabilizing palladium intermediates. The target compound’s dimethylamino group may offer similar stabilization but with altered kinetics due to stronger electron donation .
- Asymmetric Hydrogenation : The spirobiindene diols in exhibit high enantioselectivity in hydrogenation, a trait the target compound may share due to its rigid biphenyl backbone and chiral centers .
Biological Activity
The compound (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol is a chiral phosphine ligand that has garnered attention in various fields of medicinal chemistry and catalysis due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
It consists of a biphenyl backbone, a dimethylamino group, and a diphenylphosphino moiety, which contribute to its reactivity and interaction with biological targets.
1. Anticancer Activity
Research has shown that phosphine ligands like (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol can exhibit significant anticancer properties. The mechanism is primarily attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
- Case Study : A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound's interaction with specific kinases was noted to downregulate survival signals in cancer cells.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains.
- Research Findings : In vitro assays indicated that (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol exhibited moderate antibacterial effects against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Biological Activity Data Table
| Activity Type | Target | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 15 µM | Induction of apoptosis via caspase activation |
| Antimicrobial | Gram-positive Bacteria | 25 µM | Membrane disruption and metabolic inhibition |
Structure-Activity Relationship (SAR)
The biological activity of (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol is influenced by its stereochemistry and the presence of functional groups.
- Key Observations : Variations in the phosphine moiety and modifications to the biphenyl structure can significantly alter the potency and selectivity of the compound against specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the stereochemical purity of (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol?
- Methodology : Use a combination of NMR, NMR, and circular dichroism (CD). NMR is critical for confirming the coordination environment of the diphenylphosphino group, while CD spectroscopy helps verify enantiomeric excess (ee) due to the chiral center. X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .
Q. How can researchers synthesize this compound while maintaining chiral integrity?
- Methodology : Employ asymmetric catalysis or chiral resolution techniques. For example, use enantioselective Suzuki-Miyaura coupling to assemble the biphenyl backbone, followed by phosphorylation under inert conditions to prevent racemization. Monitor reaction progress via thin-layer chromatography (TLC) with chiral stationary phases to ensure ee >99% .
Q. What solvent systems are optimal for handling this compound in catalytic applications?
- Methodology : Use anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent oxidation of the phosphine moiety. Conduct preliminary stability tests via NMR to confirm ligand integrity under reaction conditions .
Advanced Research Questions
Q. How does the dimethylamino group influence the ligand's electronic properties in transition-metal catalysis?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Compare catalytic activity (e.g., turnover frequency, TOF) with analogous ligands lacking the dimethylamino group in cross-coupling reactions. Correlate Hammett parameters or NMR chemical shifts with catalytic efficiency .
Q. What strategies resolve contradictions in catalytic performance data between batch and flow reactors?
- Methodology : Investigate mass transfer limitations or ligand degradation under flow conditions using in situ IR or UV-Vis spectroscopy. Compare activation energies () for key steps (e.g., oxidative addition) in both systems. Optimize ligand-to-metal ratios and residence times to reconcile discrepancies .
Q. How can researchers mitigate phosphine oxidation during long-term catalytic cycles?
- Methodology : Introduce sterically bulky substituents near the phosphorus atom or use redox-active co-catalysts (e.g., TEMPO) to stabilize the phosphine ligand. Monitor oxidation states via X-ray photoelectron spectroscopy (XPS) and correlate with catalytic turnover numbers (TON) .
Q. What are the challenges in scaling up enantioselective synthesis without compromising optical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
